molecular formula C6H10F2N2O B2396144 3,3-Difluoro-1,5-diazocan-2-one CAS No. 2168237-60-1

3,3-Difluoro-1,5-diazocan-2-one

Cat. No.: B2396144
CAS No.: 2168237-60-1
M. Wt: 164.156
InChI Key: HJVYCRFFLXLXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1,5-diazocan-2-one is an eight-membered bicyclic compound containing two nitrogen atoms and a ketone group. Its molecular formula is C₆H₁₀F₂N₂O, with a molecular weight of 164.16 g/mol (calculated from the formula) . The structure includes two fluorine atoms at the 3,3-positions of the diazocane ring, as indicated by its SMILES notation: C1CNCC(C(=O)NC1)(F)F . The InChIKey (HJVYCRFFLXLXBA-UHFFFAOYSA-N) confirms its stereoelectronic configuration . Notably, a discrepancy exists in reported molecular weight data, with one source citing 232.05 g/mol ; however, this likely reflects an error, as the formula-derived value aligns with standard atomic masses.

Properties

IUPAC Name

3,3-difluoro-1,5-diazocan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)4-9-2-1-3-10-5(6)11/h9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYCRFFLXLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C(=O)NC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Difluoro-1,5-diazocan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of appropriate amines with fluorinated reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3,3-Difluoro-1,5-diazocan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-1,5-diazocan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,5-diazocan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₉H₁₂F₂O₃
  • Molecular Weight : 206.19 g/mol
  • Key Differences :
    • Contains a spirocyclic framework (two fused six-membered rings with oxygen atoms) instead of a diazocane ring.
    • Fluorines are at the 3,4-positions, adjacent to a ketone group.
    • SMILES : FC1OC2(CCCCC2)OC(=O)C1F .

Functional Implications :

  • Higher molecular weight and oxygen content may increase solubility in polar solvents .

1,4-Diazocine

Structural Features :

  • Molecular Formula : C₆H₆N₂
  • Molecular Weight : 106.13 g/mol .
  • SMILES: C1CNCCNC1 .

Functional Implications :

  • Absence of fluorine and ketone groups reduces polarity and metabolic stability, making it less suitable for pharmaceutical applications requiring prolonged half-lives .
  • Basic amine groups may confer higher reactivity in acid-catalyzed reactions compared to fluorinated derivatives.

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Structural Features :

  • Molecular Formula: Not fully detailed in evidence, but includes a spiro system with oxygen and nitrogen atoms .
  • Key Differences :
    • Incorporates a spiro[4.5]decane framework with methyl substituents, altering steric hindrance.
    • Lacks fluorine atoms, reducing electronegativity effects.

Functional Implications :

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Positions Ring System
3,3-Difluoro-1,5-diazocan-2-one C₆H₁₀F₂N₂O 164.16 Amine, Ketone 3,3 8-membered diazocane
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one C₉H₁₂F₂O₃ 206.19 Ether, Ketone 3,4 Spiro[5.5]undecane
1,4-Diazocine C₆H₆N₂ 106.13 Amine None 8-membered diazocine
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one - - Amine, Ether, Ketone None Spiro[4.5]decane

Research Findings and Implications

  • Fluorine Effects : The 3,3-difluoro substitution in this compound likely enhances metabolic stability and bioavailability by reducing amine basicity and introducing steric/electronic effects, as seen in other fluorinated drugs .
  • Structural Advantages: Compared to non-fluorinated analogs (e.g., 1,4-Diazocine), the fluorine atoms and ketone group improve dipole interactions, making the compound a stronger candidate for enzyme targeting .
  • Limitations : The spirocyclic compound (3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one) lacks nitrogen atoms, which may limit its utility in applications requiring Lewis base interactions .

Discrepancies and Uncertainties

  • A reported molecular weight of 232.05 g/mol for this compound conflicts with formula-derived calculations.
  • Limited data on the biological activity of this compound necessitates further experimental validation of its pharmacokinetic properties.

Biological Activity

3,3-Difluoro-1,5-diazocan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

  • IUPAC Name : this compound
  • CAS Number : 2168237-60-1
  • Molecular Formula : C6H8F2N2O
  • Molecular Weight : 162.14 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative study against various bacterial strains, the compound demonstrated effective inhibition of growth, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Effect on HeLa Cells
A study evaluated the cytotoxic effects of the compound on HeLa cervical cancer cells. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10015

The proposed mechanism of action for this compound involves its interaction with specific cellular targets, leading to disruption of critical biological processes. The compound may act as an enzyme inhibitor or modulate signaling pathways associated with cell growth and apoptosis.

Enzyme Interaction

Preliminary findings suggest that the compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation. Further studies are needed to elucidate the precise molecular interactions.

Research Findings and Applications

Research has highlighted various applications of this compound in drug development:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests potential for therapeutic use in oncology.
  • Biochemical Probes : The unique chemical structure allows for its use as a probe in biochemical assays to study enzyme mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.